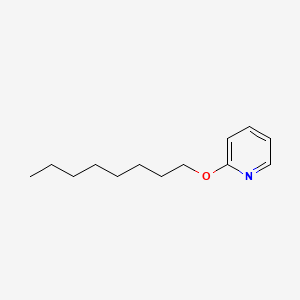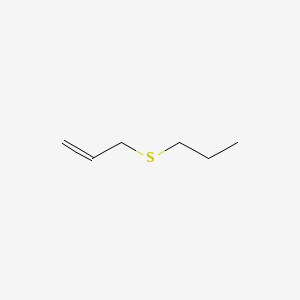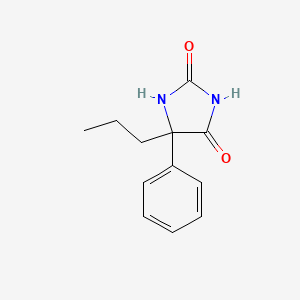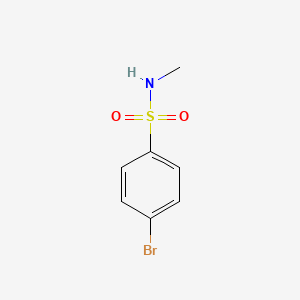
Benzenesulfonamide, p-bromo-N-methyl-
Vue d'ensemble
Description
Benzenesulfonamide, p-bromo-N-methyl- is a derivative of benzenesulfonamide. Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They have been used as antibacterial drugs for decades .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been reported in several studies . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be analyzed using various techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT) . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be determined using various techniques. For instance, the melting point, solubility, and density can be measured . The vibrational frequencies can also be analyzed, revealing some physicochemical properties of the compound .Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment :
- A study by Pişkin, Canpolat, & Öztürk (2020) focused on synthesizing new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited promising properties for photodynamic therapy applications, such as high singlet oxygen quantum yield and appropriate photodegradation, making it a potential Type II photosensitizer for cancer treatment.
HIV-1 Infection Prevention :
- Research by Cheng De-ju (2015) discussed the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds, containing active groups like pyridine, benzenesulfonyl, and bromine atom, showed potential as targeting preparations in the prevention of human HIV-1 infection.
Antimicrobial Activity :
- A study by Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives with significant antimicrobial activity against pathogenic bacterial and fungal strains. This includes a compound with a benzenesulfonamide structure, highlighting its potential in antimicrobial applications.
Carbonic Anhydrase Inhibitors :
- The work of Vaškevičienė et al. (2019) involved synthesizing benzenesulfonamides with pyrrolidinone moieties and testing them as inhibitors of human carbonic anhydrase isoforms. These compounds showed potential for further development as selective inhibitors for specific isoforms.
Extraction and Quantification of Environmental Contaminants :
- A novel method for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil was developed by Speltini et al. (2016). This study highlights the application of benzenesulfonamide derivatives in environmental analysis and contaminant extraction.
Mécanisme D'action
Target of Action
Sulfonamides, in general, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .
Mode of Action
In general, sulfonamides are known to act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for DNA synthesis in bacteria .
Biochemical Pathways
, sulfonamides typically interfere with the folic acid synthesis pathway in bacteria. This interference leads to a decrease in the production of nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth and replication .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and replication by interfering with dna and rna synthesis .
Propriétés
IUPAC Name |
4-bromo-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHMEHGOFNLRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220566 | |
| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, p-bromo-N-methyl- | |
CAS RN |
703-12-8 | |
| Record name | 4-Bromo-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 703-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUG23BX2CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

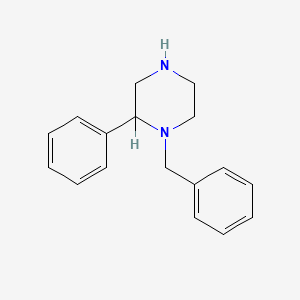

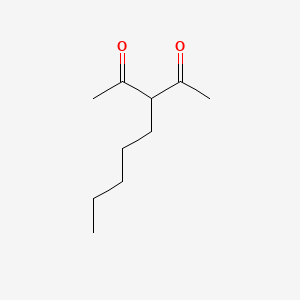
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)
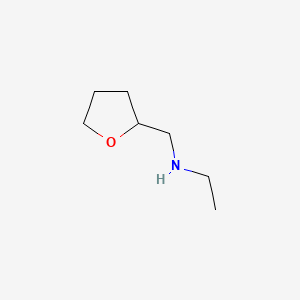


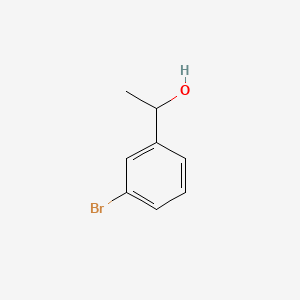
![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)

